

# Meta-analysis of DA-8031: A Comparative Guide for Premature Ejaculation Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DA-8031   |           |
| Cat. No.:            | B10826378 | Get Quote |

This guide provides a comprehensive meta-analysis of the clinical and preclinical data available for **DA-8031**, a novel selective serotonin reuptake inhibitor (SSRI) in development for the treatment of premature ejaculation (PE). Its performance is compared with established and alternative treatments for PE, including dapoxetine, tramadol, and paroxetine. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available experimental data.

### **Executive Summary**

**DA-8031** is a potent and selective serotonin transporter inhibitor.[1][2] Preclinical studies in rodent models have demonstrated its potential to delay ejaculation.[2] Phase 1 clinical trials have established its pharmacokinetic profile and general tolerability in healthy male subjects.[3] [4][5] However, to date, the results of the Phase 2 clinical trial (NCT01798667) designed to evaluate the efficacy and safety of **DA-8031** in patients with premature ejaculation have not been publicly reported.[1] This absence of clinical efficacy data for **DA-8031** in the target population is a significant limitation in providing a direct comparison with approved treatments. This guide, therefore, presents the available data for **DA-8031** and compares it with the established clinical trial results of its key competitors.

## Data Presentation: Comparative Analysis of Clinical Trial Results







The following tables summarize the key efficacy and pharmacokinetic parameters of **DA-8031** and its comparators.

Table 1: Efficacy of Treatments for Premature Ejaculation (Based on Published Clinical Trials)



| Drug                  | Dosage                | Study<br>Populatio<br>n | Baseline<br>IELT<br>(min) | Post-<br>treatment<br>IELT<br>(min) | Fold<br>Increase<br>in IELT                                      | Key Patient- Reported Outcome s                                                                                                           |
|-----------------------|-----------------------|-------------------------|---------------------------|-------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| DA-8031               | -                     | -                       | -                         | -                                   | -                                                                | Efficacy data from Phase 2 clinical trial (NCT0179 8667) are not publicly available. [1]                                                  |
| Dapoxetine            | 30 mg (on-<br>demand) | Men with<br>PE          | 0.9                       | 3.1 - 3.2                           | ~2.5 - 3.5                                                       | Significant improveme nts in perceived control over ejaculation, satisfaction with sexual intercourse , and reduced personal distress.[6] |
| 60 mg (on-<br>demand) | Men with<br>PE        | 0.9                     | 3.5 - 3.6                 | ~3.0 - 4.0                          | Significant improveme nts in perceived control over ejaculation, |                                                                                                                                           |



|                           |                       |                |           |                 | satisfaction<br>with sexual<br>intercourse<br>, and<br>reduced<br>personal<br>distress.[6] |                                                                |
|---------------------------|-----------------------|----------------|-----------|-----------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Tramadol                  | 25 mg (on-<br>demand) | Men with<br>PE | ~1.2      | 7.4             | ~6.2                                                                                       | Uniformly reported satisfaction with control over ejaculation. |
| 50 mg (on-<br>demand)     | Men with<br>PE        | ~1.2           | -         | -               | Successfull y treated PE in 53.6% of patients (IELT > 120s).[9]                            |                                                                |
| 100 mg<br>(on-<br>demand) | Men with<br>PE        | ~1.2           | -         | -               | Successfull y treated PE in 85.6% of patients (IELT > 120s).[9]                            | _                                                              |
| Paroxetine                | 20 mg<br>(daily)      | Men with<br>PE | ~0.5      | 4.3 - 5.8       | ~8.6 - 11.6                                                                                | Significant improveme nt in IELT.                              |
| 20 mg (on-<br>demand)     | Men with<br>PE        | ~0.3           | 3.2 - 3.5 | ~10.7 -<br>11.7 | Significant<br>improveme                                                                   |                                                                |



nt in IELT.
[10]

IELT: Intravaginal Ejaculatory Latency Time

Table 2: Pharmacokinetic Properties

| Parameter                                | DA-8031                                             | Dapoxetine                     | Tramadol                                                                        |
|------------------------------------------|-----------------------------------------------------|--------------------------------|---------------------------------------------------------------------------------|
| Mechanism of Action                      | Selective Serotonin<br>Reuptake Inhibitor<br>(SSRI) | Short-acting SSRI              | Weak µ-opioid<br>agonist, serotonin and<br>norepinephrine<br>reuptake inhibitor |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours (single dose)[3]                          | ~1.3 hours                     | ~2 hours                                                                        |
| Terminal Half-life<br>(t1/2)             | 17.9 - 28.7 hours<br>(single dose)[3]               | ~1.5 hours                     | ~6-7 hours                                                                      |
| Metabolism                               | Primarily by<br>CYP2D6[4]                           | Primarily by CYP2D6 and CYP3A4 | Primarily by CYP2D6<br>and CYP3A4                                               |
| Dosing Regimen                           | Investigated for on-<br>demand use                  | On-demand                      | On-demand or daily                                                              |

## **Experimental Protocols DA-8031**

- Preclinical In Vivo Efficacy Study (Rat Model):
  - Objective: To investigate the effects of DA-8031 on male sexual behavior.
  - Methodology: Male rats received acute oral administration of **DA-8031** (10, 30, or 100 mg/kg) or a vehicle. Their sexual behavior with female rats in estrus was then observed and recorded. Key parameters measured included ejaculation latency time, number of mounts, and intromissions.[2]



- Phase 1 Single Ascending Dose (SAD) Study:
  - Objective: To evaluate the pharmacokinetics and tolerability of **DA-8031** in healthy male subjects.
  - Methodology: A dose block-randomized, double-blind, placebo-controlled study was conducted. Healthy male subjects received a single oral dose of DA-8031 (5, 10, 20, 40, 60, 80, or 120 mg) or a placebo. Blood and urine samples were collected at various time points to analyze the concentrations of DA-8031 and its metabolites. Safety and tolerability were assessed through monitoring of adverse events, vital signs, and ECGs.[3]
     [4]
- Phase 2 Efficacy and Safety Study (NCT01798667 Protocol Overview):
  - Objective: To evaluate the efficacy and safety of on-demand **DA-8031** and determine the optimal dose in male patients with premature ejaculation.
  - Methodology: A randomized, double-blind, double-dummy, placebo-controlled, parallel-group, fixed-dose design was planned. The primary outcome measure was anticipated to be the change in Intravaginal Ejaculatory Latency Time (IELT).[1]

### **Dapoxetine**

- Phase 3 Efficacy and Safety Trials:
  - Objective: To evaluate the long-term efficacy and safety of on-demand dapoxetine in men with PE.
  - Methodology: Randomized, double-blind, placebo-controlled, parallel-group trials were conducted. Men diagnosed with PE (IELT ≤ 2 minutes) were randomized to receive dapoxetine (30 mg or 60 mg) or a placebo, taken 1-3 hours before anticipated sexual intercourse for 12 or 24 weeks. The primary efficacy endpoint was IELT, measured by a stopwatch by the female partner. Secondary endpoints included patient-reported outcomes such as perceived control over ejaculation, satisfaction with sexual intercourse, and personal distress related to ejaculation, assessed using the Premature Ejaculation Profile (PEP) questionnaire.[6][7]



### **Tramadol**

- Randomized, Double-Blind, Placebo-Controlled Crossover Trial:
  - Objective: To assess the dose-related effects of on-demand tramadol for the treatment of PE.
  - Methodology: Patients with PE were randomized to receive different sequences of placebo, 50 mg of tramadol, and 100 mg of tramadol. Each medication was taken 2-3 hours before planned intercourse for a specified period. The primary outcome was IELT, recorded by the patient or their partner using a stopwatch.[9]

#### **Paroxetine**

- Randomized, Single-Blind, Placebo-Controlled Crossover Trial:
  - Objective: To evaluate the efficacy of on-demand paroxetine for PE.
  - Methodology: Men with PE were randomized to receive 20 mg of oral paroxetine or a placebo as needed, 3 to 4 hours before planned intercourse. The primary endpoint was ejaculatory latency time.[10]

# Mandatory Visualization Signaling Pathways

The primary mechanism of action for **DA-8031**, dapoxetine, and paroxetine is the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This enhances serotonergic neurotransmission, which is known to have an inhibitory effect on the ejaculatory reflex. Tramadol has a more complex mechanism, involving weak mu-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.





Click to download full resolution via product page

Caption: Mechanism of action for SSRIs in delaying ejaculation.

## Experimental Workflow: Phase 3 Clinical Trial for a PE Drug

The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating a new drug for premature ejaculation.





Click to download full resolution via product page

Caption: A typical workflow for a Phase 3 PE clinical trial.



### Conclusion

**DA-8031** shows promise as a potential treatment for premature ejaculation based on its mechanism of action as a selective serotonin reuptake inhibitor and positive preclinical findings. Its pharmacokinetic profile from Phase 1 studies suggests it may be suitable for ondemand use. However, the current lack of publicly available Phase 2 clinical trial data makes it impossible to definitively compare its efficacy and safety against established treatments like dapoxetine and off-label options such as tramadol and paroxetine. For a comprehensive evaluation, the results from the NCT01798667 trial are essential. Researchers and clinicians should remain watchful for the publication of these results to fully understand the therapeutic potential of **DA-8031** in the management of premature ejaculation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Emerging and investigational drugs for premature ejaculation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of DA-8031, a novel oral compound for premature ejaculation, on male rat sexual behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tolerability of DA-8031, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tolerability of DA-8031, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Tolerability and Pharmacogenetics of DA-8031 After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dapoxetine for the treatment of premature ejaculation: results from a randomized, double-blind, placebo-controlled phase 3 trial in 22 countries PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of dapoxetine for the treatment of premature ejaculation: integrated analysis of results from five phase 3 trials PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Tramadol Use in Premature Ejaculation: Daily Versus Sporadic Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, placebo-controlled, crossover trial of "on-demand" tramadol for treatment of premature ejaculation PMC [pmc.ncbi.nlm.nih.gov]
- 10. TREATMENT OF PREMATURE EJACULATION WITH PAROXETINE CONTROLLED CROSSOVER STUDIES HYDROCHLORIDE AS NEEDED: 2 SINGLE-BLIND PLACEBO | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Meta-analysis of DA-8031: A Comparative Guide for Premature Ejaculation Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10826378#meta-analysis-of-da-8031-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com